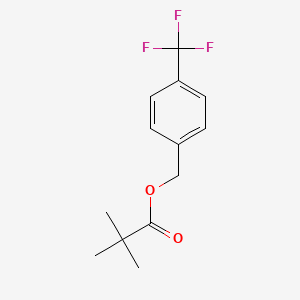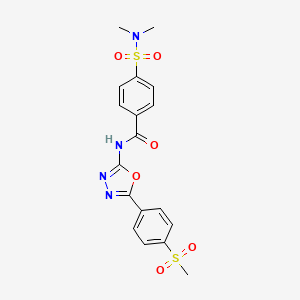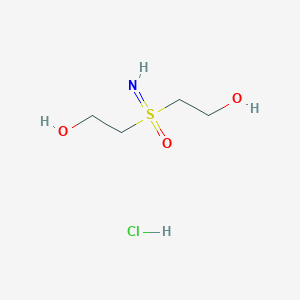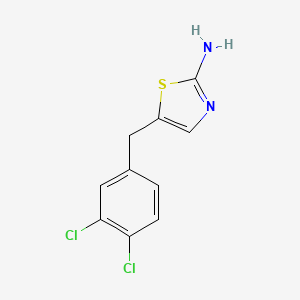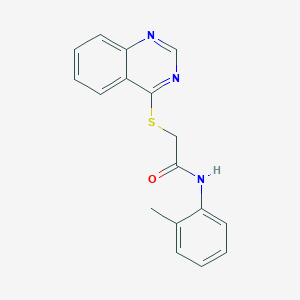
2-(quinazolin-4-ylthio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(quinazolin-4-ylthio)-N-(o-tolyl)acetamide, also known as QTA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QTA belongs to the class of quinazoline derivatives, which have been extensively studied for their anticancer, anti-inflammatory, and antiviral properties.
Scientific Research Applications
Antitumor Activities A novel series of quinazoline derivatives, including structures similar to 2-(quinazolin-4-ylthio)-N-(o-tolyl)acetamide, have been synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activities, with certain derivatives being markedly more active than standard drugs like 5-FU against various cancer cell lines such as renal, colon, non-small cell lung, breast, ovarian, and melanoma cancers. Molecular docking studies suggest that their antitumor mechanisms may involve the inhibition of critical enzymes like EGFR-TK, indicating their potential as effective cancer therapeutics (Ibrahim A. Al-Suwaidan et al., 2013).
Selective Anticancer Efficacy Other derivatives have shown extensive-spectrum antitumor efficiency against various tumor cell lines, highlighting the versatility of quinazoline scaffolds in targeting different forms of cancer. Some compounds displayed selective activity toward specific cancer cell lines, such as renal and lung cancers, indicating the potential for targeted cancer therapy applications (M. Mohamed et al., 2016).
FLT3 Inhibitor for AML Structure-activity relationship studies of quinazoline derivatives as FLT3 inhibitors have led to compounds with significantly increased potency against FLT3-driven acute myeloid leukemia (AML). Notably, one compound demonstrated high in vivo activity, leading to complete tumor regression in a mouse model without obvious toxicity, making it a promising candidate for AML treatment (Weiwei Li et al., 2012).
Antimicrobial and Anticancer Activities Some quinazoline derivatives have been synthesized with both antimicrobial and anticancer activities. These compounds displayed good antimicrobial activity against various strains, and computational calculations supported their potential as novel therapeutic agents (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Anti-ulcerogenic and Anti-Ulcerative Colitis Activities Novel quinazoline and acetamide derivatives have shown significant curative activity against ulcerative colitis and peptic ulcer models, outperforming standard drugs in efficacy. These findings suggest the compounds' potential as safer and more effective treatments for gastrointestinal disorders without adverse effects on liver and kidney functions (F. Alasmary et al., 2017).
properties
IUPAC Name |
N-(2-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-6-2-4-8-14(12)20-16(21)10-22-17-13-7-3-5-9-15(13)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGHHAGWIZFGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2532080.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532081.png)
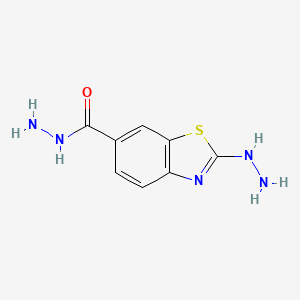
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2532084.png)
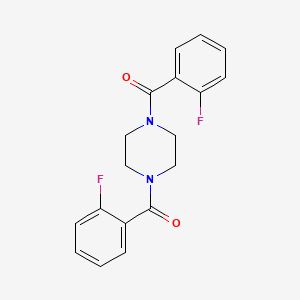
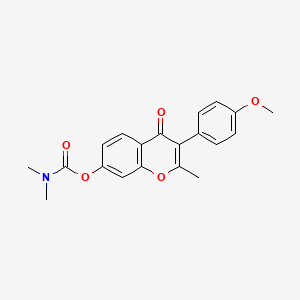
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2532090.png)
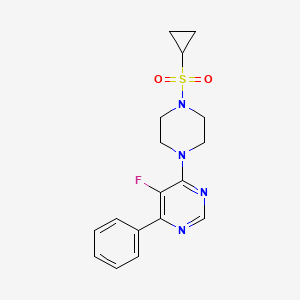
![4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2532093.png)
